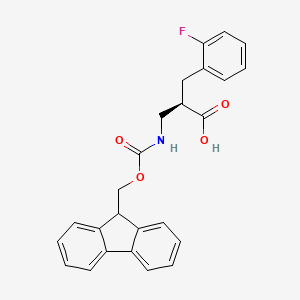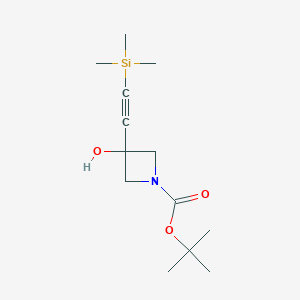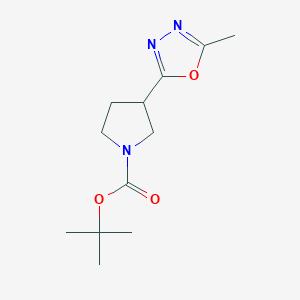
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as a nitro group, a phenylmethoxy group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction of Nitro Group: Formation of an amino derivative.
Oxidation of Pyrrole Ring: Formation of pyrrole-2,5-dione derivatives.
Substitution of Phenylmethoxy Group: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(4-methyl-2-nitrobenzoyl)pyrrole-2-carboxylate: Lacks the phenylmethoxy group, resulting in different chemical properties.
Methyl 1-(4-methyl-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of both the nitro and phenylmethoxy groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
82635-53-8 |
|---|---|
Fórmula molecular |
C21H18N2O6 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c1-14-10-11-16(20(24)22-12-6-9-17(22)21(25)28-2)18(23(26)27)19(14)29-13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3 |
Clave InChI |
XEMVLUYNDKACBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)


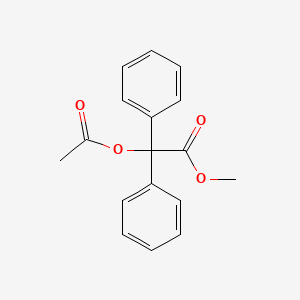
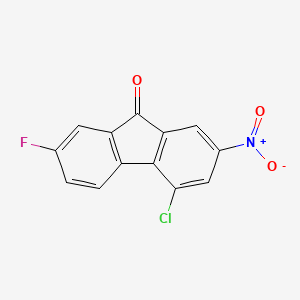
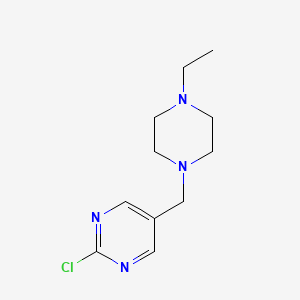

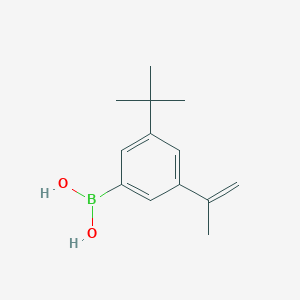
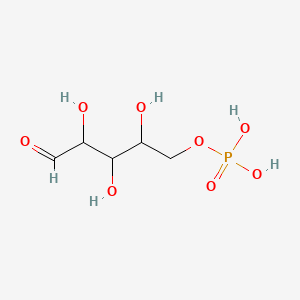
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)

